An In-depth Technical Guide on the Core Mechanism of Action of Antiparasitic Agent-7 (Ivermectin)
An In-depth Technical Guide on the Core Mechanism of Action of Antiparasitic Agent-7 (Ivermectin)
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
Antiparasitic agent-7 (herein referred to by its common name, ivermectin) is a macrocyclic lactone with a broad-spectrum of activity against nematodes and arthropods.[1][2] Its primary mechanism of action involves the selective and high-affinity binding to glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells.[1][2] This interaction locks the channel in an open state, leading to an increased influx of chloride ions.[1] The resulting hyperpolarization of the cell membrane causes flaccid paralysis and subsequent death of the parasite.[1][2][3] Ivermectin's selective toxicity is attributed to the absence of GluCls in mammals and the agent's general inability to cross the blood-brain barrier to interact with other mammalian ligand-gated channels.[1][2] This document provides a detailed overview of the molecular interactions, signaling pathways, quantitative efficacy, and key experimental protocols used to elucidate the mechanism of action of ivermectin.
Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
The principal target of ivermectin is the family of glutamate-gated chloride channels (GluCls), which are pentameric ligand-gated ion channels exclusive to invertebrates.[4][5] These channels play a crucial role in inhibiting neuronal activity and muscle contractility.[4]
Molecular Interaction: Ivermectin acts as a positive allosteric modulator and direct agonist of GluCls.[6][7] X-ray crystallography of the Caenorhabditis elegans α-GluClR has revealed that ivermectin binds to a cleft in the transmembrane domain, at the interface between adjacent subunits.[4] This binding site is distinct from the glutamate-binding site located in the extracellular domain.[4] The binding of ivermectin is considered essentially irreversible or very slowly reversible, which "locks" the receptor in an open conformation.[1][4][8] This sustained opening allows for an unrestricted influx of chloride ions (Cl⁻) into the cell.[1]
Physiological Consequence: The influx of Cl⁻ ions leads to hyperpolarization of the nerve and muscle cell membranes. This makes the cells less excitable, inhibiting the transmission of nerve signals.[2] In parasitic nematodes, this effect is particularly pronounced in the pharyngeal and somatic muscles, leading to paralysis, inability to feed, and eventual death.[8]
Secondary Targets and Effects
While GluCls are the primary targets, at higher micromolar concentrations, ivermectin can also modulate other Cys-loop receptors, including GABA-gated (GABAA) and glycine-gated (GlyR) chloride channels.[4][6] It enhances the effect of the inhibitory neurotransmitter GABA, further contributing to the paralysis of the parasite.[2] However, its affinity for these vertebrate channels is significantly lower than for invertebrate GluCls, contributing to its favorable safety profile in mammals.[6]
Signaling Pathway and Mechanism of Paralysis
The binding of ivermectin initiates a cascade of events leading to parasite paralysis. The diagram below illustrates this pathway.
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 5. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
